![molecular formula C23H23N3O2 B2969481 3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one CAS No. 1326832-99-8](/img/structure/B2969481.png)

3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

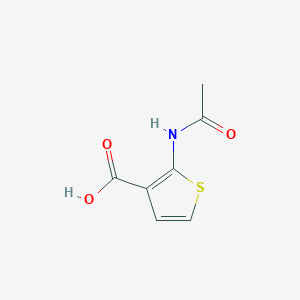

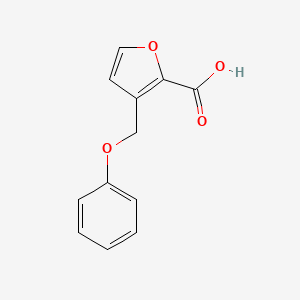

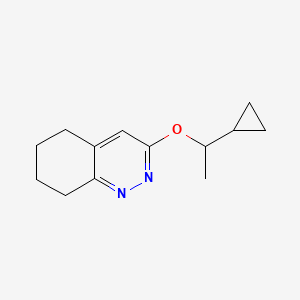

The compound “3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one” is a complex organic molecule. It contains a quinolinone moiety, an oxadiazole ring, and a dimethylphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the oxadiazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like its polarity, solubility, and stability would be influenced by the functional groups present .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

A series of quinazolinone derivatives, including compounds structurally related to the specified chemical, have been synthesized and evaluated for their antitumor activity. These compounds exhibited broad-spectrum antitumor activity, with some showing potency comparable or superior to standard treatments like 5-fluorouracil. Molecular docking studies suggest these compounds inhibit cancer cell growth through interactions with key biological targets such as EGFR-TK and B-RAF kinase, highlighting their potential as cancer therapies (Al-Suwaidan et al., 2016).

Thermodynamic and Physicochemical Studies

Research into the thermodynamic properties of 1,3,4-oxadiazole derivatives, which share a structural motif with the compound , has provided insights into solute-solvent interactions. These studies involve the measurement of density, viscosity, and ultrasonic velocity in various solvents at different temperatures, offering valuable information on the structure-making or breaking capabilities of these compounds in solution. This research has implications for understanding the fundamental interactions at play in chemical and pharmaceutical formulations (Godhani et al., 2017).

Antimicrobial Activity

Compounds with a quinazolinone core have been explored for their antimicrobial efficacy. Synthesis of new derivatives has led to the discovery of compounds with significant activity against various bacterial and fungal pathogens. These findings suggest potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi, addressing a critical need in public health (Raju et al., 2016).

Antioxidant Properties

Studies on quinazolinone derivatives also reveal their potential as antioxidants. Synthesized compounds were tested against standard assays and showed promising antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases. These findings underscore the versatility of quinazolinone-based compounds in therapeutic applications beyond their antimicrobial and antitumor activities (Al-azawi, 2016).

Applications in Organic Light-Emitting Diodes (OLEDs)

Research into iridium(III) complexes with cyclometalated ligands, similar in complexity to the specified compound, has led to the development of materials with highly efficient red phosphorescence. These materials have been applied in OLEDs, demonstrating high efficiency and pure-red emission, which is crucial for display and lighting technologies (Tsuboyama et al., 2003).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O2/c1-5-10-26-13-19(21(27)18-11-14(2)6-9-20(18)26)23-24-22(25-28-23)17-8-7-15(3)16(4)12-17/h6-9,11-13H,5,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVOKDXPIZBLSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC(=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[[[5-bromo-2-[(3,4,5-trimethoxyphenyl)methylideneamino]phenyl]-phenylmethyl]amino]acetate](/img/structure/B2969399.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2969411.png)